Anticancer agent 197

Organometallic Anticancer Selectivity Index Iron(II) Complexes

Researchers studying DNA damage response require selective agents that spare normal hematopoietic cells. Anticancer Agent 197 (2b) is a half-sandwich iron(II) complex that induces non-intercalating DNA damage with cancer-selective cytotoxicity (HL-60 IC50=10.03 µM, A549 IC50=73.54 µM) while preserving normal PBM viability (IC50>250 µM). • Validated selectivity over normal cells • Non-intercalating genotoxic mechanism • Ideal chemical probe for SAR studies.

Molecular Formula C23H26FeNO7P+
Molecular Weight 515.3 g/mol
Cat. No. B12363583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 197
Molecular FormulaC23H26FeNO7P+
Molecular Weight515.3 g/mol
Structural Identifiers
SMILES[CH3-].[CH-]=O.C1CCCC1.C1=COC(=C1)[P+](C2=CC=CO2)(C3=CC=CO3)O.C1=CC(=O)[N-]C1=O.[Fe+3]
InChIInChI=1S/C12H10O4P.C5H10.C4H3NO2.CHO.CH3.Fe/c13-17(10-4-1-7-14-10,11-5-2-8-15-11)12-6-3-9-16-12;1-2-4-5-3-1;6-3-1-2-4(7)5-3;1-2;;/h1-9,13H;1-5H2;1-2H,(H,5,6,7);1H;1H3;/q+1;;;2*-1;+3/p-1
InChIKeyPLXPYFYIUYPFFA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 197 (Compound 2b): Organoiron Complex with Differential Cytotoxicity for Leukemia and NSCLC Research


Anticancer Agent 197 (also designated as compound 2b) is a half-sandwich iron(II) cyclopentadienyl complex, chemically defined as CpFe(CO)(P(Fu)₃)(η¹-N-maleimidato) with molecular formula C₂₂H₁₆FeNO₇P and molecular weight 493.18 [1]. It belongs to a class of organometallic anticancer candidates characterized by their cyclopentadienyl-iron core, phosphine/furyl ancillary ligands, and maleimidato moiety. The compound exhibits in vitro cytotoxicity against human leukemia HL-60 cells (IC₅₀ = 10.03 µM) and non-small cell lung cancer A549 cells (IC₅₀ = 73.54 µM) and induces DNA damage in both cell lines [2].

Anticancer Agent 197: Why Organoiron Complex Class Substitution Fails Without Comparative Selectivity Data


Within the half-sandwich iron(II) cyclopentadienyl series, subtle ligand modifications (e.g., phosphine vs. phosphite, P(Fu)₃ vs. P(OPh)₃) produce dramatic shifts in both cancer cell potency and normal cell toxicity. For instance, the analog CpFe(CO)(P(OPh)₃)(η¹-N-maleimidato) (complex 3b) achieves higher cytotoxicity (HL-60 IC₅₀ = 9.09 µM) but also exhibits potent toxicity toward normal peripheral blood mononuclear (PBM) cells (IC₅₀ = 5.80 µM) [1]. In contrast, Anticancer Agent 197 (2b) demonstrates selective action—cytotoxic only to cancer cell lines (PBM IC₅₀ > 250 µM) [2]. Similarly, the parent complex 1 (CpFe(CO)₂(η¹-N-maleimidato)) induces substantially more DNA damage (25% DNA in tail vs. 6% at 50 µM) [3]. These quantitative differences render generic class-level assumptions invalid; procurement decisions must be guided by compound-specific, comparator-backed selectivity and genotoxicity profiles.

Anticancer Agent 197: Head-to-Head Quantitative Differentiation Against Iron(II) Cyclopentadienyl Analogs


Anticancer Agent 197: Selective Cancer Cell Cytotoxicity vs. Normal PBM Cells (Comparator: Complex 3b)

Anticancer Agent 197 (complex 2b) demonstrates a pronounced selectivity window, exhibiting cytotoxicity only against the HL-60 and A549 cancer cell lines (IC₅₀ = 10.03 µM and 73.54 µM, respectively) while showing no detectable cytotoxicity against normal peripheral blood mononuclear (PBM) cells (IC₅₀ > 250 µM) [1]. In direct contrast, the more potent but less selective analog complex 3b (CpFe(CO)(P(OPh)₃)(η¹-N-maleimidato)) displays IC₅₀ values of 9.09 µM (HL-60), 19.16 µM (A549), but also 5.80 µM against PBM cells, indicating substantial toxicity toward normal cells [2]. This differential selectivity profile establishes Anticancer Agent 197 as the preferred candidate when safeguarding normal cell viability is a critical experimental or therapeutic consideration.

Organometallic Anticancer Selectivity Index Iron(II) Complexes

Anticancer Agent 197: Reduced Genotoxicity vs. Parent Iron Complex 1 in Comet Assay

In alkaline comet assays (2-hour incubation) on HL-60 cells, Anticancer Agent 197 (2b) induces significantly less DNA damage compared to the parent iron complex 1 (CpFe(CO)₂(η¹-N-maleimidato)). At a concentration of 50 µM, complex 2b produced only 6% DNA in tail, whereas complex 1 yielded 25% DNA in tail [1]. This ~4.2-fold reduction in genotoxic burden is further supported by DNA titration experiments showing no intercalation of complex 2b into DNA [2]. For A549 cells, complex 2b induced minimal DNA damage (approx. 2% DNA in tail) only at the highest concentration tested (50 µM) [3]. This lower genotoxicity profile distinguishes Anticancer Agent 197 from earlier-generation iron complexes and positions it as a cleaner chemical tool.

DNA Damage Genotoxicity Iron(II) Cyclopentadienyl

Anticancer Agent 197: Differential HL-60 vs. A549 Cytotoxicity Indicative of Leukemia Preference

Anticancer Agent 197 (2b) exhibits a 7.3-fold greater potency against HL-60 leukemia cells (IC₅₀ = 10.03 µM) compared to A549 non-small cell lung cancer cells (IC₅₀ = 73.54 µM) under identical 24-hour MTT assay conditions [1]. This lineage-specific differential cytotoxicity is not uniformly observed across the series: for example, complex 3b shows only a 2.1-fold difference (HL-60 IC₅₀ = 9.09 µM vs. A549 IC₅₀ = 19.16 µM) [2]. The pronounced HL-60 selectivity of Anticancer Agent 197 suggests a preferential mechanism of action relevant to hematological malignancies, making it a more focused candidate for leukemia-focused research programs compared to analogs with broader but less distinctive potency profiles.

Leukemia NSCLC Differential Cytotoxicity

Anticancer Agent 197: DNA Damage Induction Confirmed Without Intercalation

Anticancer Agent 197 induces DNA damage in both HL-60 and A549 cells as confirmed by comet assay, yet DNA titration experiments unequivocally demonstrate no intercalation of complex 2b into DNA [1]. This is a critical mechanistic distinction from classical DNA intercalators (e.g., doxorubicin) and even from the parent complex 1, which was previously shown to be much more genotoxic [2]. Molecular docking studies further reveal that Anticancer Agent 197 possesses high potential to bind to mismatched DNA, suggesting a targeted, non-intercalative mode of DNA interaction [3]. This unique combination—DNA damage induction without intercalation—differentiates Anticancer Agent 197 from both intercalating chemotherapeutics and less selective organoiron analogs, offering a distinct pharmacological fingerprint.

DNA Damage Non-intercalating Iron Complexes

Anticancer Agent 197: Research Applications Grounded in Quantitative Selectivity and Genotoxicity Data


Leukemia Research Requiring Selective Cytotoxicity with Minimal Normal Cell Toxicity

Given Anticancer Agent 197's IC₅₀ > 250 µM against normal PBM cells [1], it is uniquely suited for in vitro studies where preserving normal hematopoietic cell viability is essential—such as co-culture models, drug combination screens with immune-modulating agents, or long-term proliferation assays in mixed cell populations. Its differential potency against HL-60 leukemia cells (IC₅₀ = 10.03 µM) provides a sufficient therapeutic window for mechanistic investigations.

Mechanistic Studies of Non-Intercalative DNA Damage in Cancer

The confirmed induction of DNA damage without DNA intercalation [2] makes Anticancer Agent 197 an excellent chemical probe for dissecting non-classical DNA damage response pathways. Researchers can use this compound to compare and contrast cellular responses to intercalating (e.g., doxorubicin) versus non-intercalating DNA damaging agents, potentially uncovering novel resistance mechanisms or synthetic lethal interactions.

Structure-Activity Relationship (SAR) Studies on Organoiron Anticancer Complexes

The quantitative differences between Anticancer Agent 197 (2b) and analogs such as 3b (P(OPh)₃ ligand) and 1 (CO ligand) in terms of selectivity (PBM IC₅₀: >250 vs. 5.80 µM) and genotoxicity (6% vs. 25% DNA in tail) provide a rich dataset for SAR investigations [3]. Procurement of Anticancer Agent 197 enables direct experimental validation of computational docking predictions and facilitates the design of next-generation iron(II) cyclopentadienyl complexes with improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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